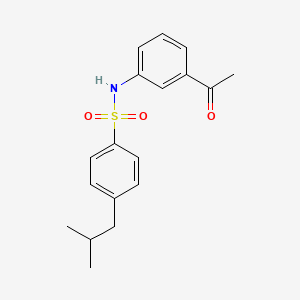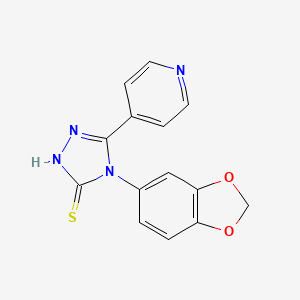
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione, also known as CDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDDP is a pyrrole derivative that contains both chlorophenyl and dimethylamino groups. It is commonly used as a reagent in organic synthesis and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been found to bind to DNA and RNA, causing damage to these molecules and leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been found to exhibit a wide range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial properties. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has also been found to have a neuroprotective effect, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione in lab experiments is its versatility. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione can be used in a wide range of applications, from organic synthesis to biological research. However, one limitation of using 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is its potential toxicity. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been found to be toxic to cells at high concentrations, and care must be taken when handling this compound.
Orientations Futures
There are many potential future directions for research involving 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione. One area of interest is the development of new synthetic methods for the preparation of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione and related compounds. Another area of interest is the investigation of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione's potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione and its effects on biological systems.
Méthodes De Synthèse
The synthesis of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione can be achieved through a number of different methods. One common method involves the use of a starting material such as 3-chloro-4-nitroaniline, which is then reacted with dimethylamine and a reducing agent such as iron powder. This reaction produces the intermediate 3-chloro-4-(dimethylamino)aniline, which can then be further reacted with 4-chlorophenyl isocyanate to yield the final product, 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione.
Applications De Recherche Scientifique
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been extensively studied for its potential applications in scientific research. One of the most notable applications of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is in the field of organic synthesis, where it is commonly used as a reagent for the preparation of various pyrrole derivatives. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has also been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Propriétés
IUPAC Name |
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-7(13)4-6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKWUZXGVONQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)

![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)


![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)


![3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)
